trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride

Übersicht

Beschreibung

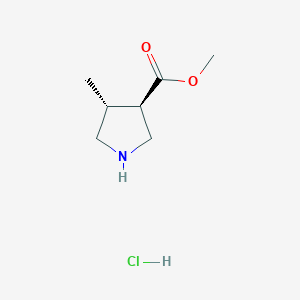

trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of trans-Methyl 4-methylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture and subsequent purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine in the pyrrolidine ring participates in nucleophilic substitution reactions, particularly under basic conditions where the amine is deprotonated.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C, 24 h | N-Alkylated pyrrolidine derivatives | 60-75% | |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C to RT | N-Acetylpyrrolidine carboxylate derivatives | 85% |

Key Findings :

-

Alkylation with 2-(chloromethyl)pyrimidine in DMF yields analogs with enhanced binding to enzymes like PDE9A .

-

Acylation reactions retain the ester group, enabling further functionalization.

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon relative to the nitrogen atom.

Key Findings :

-

Oxidation with KMnO₄ selectively targets the pyrrolidine ring, forming a lactam (pyrrolidone).

-

CrO₃ oxidizes the ester to a carboxylic acid, useful for further coupling reactions.

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acids.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux, 8 h | 4-Methylpyrrolidine-3-carboxylic acid | 90% | |

| Basic Hydrolysis | NaOH, EtOH/H₂O, RT, 24 h | Sodium carboxylate salt | 95% |

Key Findings :

-

Hydrolysis under acidic conditions proceeds without racemization, retaining the trans configuration .

-

The carboxylic acid product serves as a precursor for amide bond formation in drug synthesis .

Coupling Reactions

The ester or hydrolyzed carboxylic acid participates in peptide-like coupling reactions.

Key Findings :

-

Coupling with 8-aminoquinoline (8-AQ) generates analogs with improved pharmacokinetic properties .

-

Reductive amination introduces aryl or alkyl groups to the nitrogen, modulating bioactivity .

Reduction Reactions

The ester group can be reduced to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C to RT, 2 h | 3-(Hydroxymethyl)-4-methylpyrrolidine | 75% |

Key Findings :

-

Reduction with LiAlH₄ proceeds quantitatively, yielding alcohols for further alkylation.

Ring Functionalization

Electrophilic aromatic substitution (for aryl-substituted analogs) and C-H activation strategies are employed.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C, 24 h | 4-Arylpyrrolidine-3-carboxylate derivatives | 36% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is in pharmaceutical development . The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties allow for modifications that enhance the efficacy of pain management therapies .

Table 1: Key Pharmaceutical Applications

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter systems. Researchers have leveraged this compound to gain insights into neurological disorders, exploring its effects on neurotransmitter release and receptor interactions. These studies aim to uncover potential treatment pathways for conditions such as depression and anxiety .

Analytical Chemistry

The compound plays a vital role in analytical chemistry , where it is employed as a standard in chromatographic techniques. This application is crucial for accurately measuring and analyzing complex mixtures in drug formulations, ensuring the quality and consistency of pharmaceutical products .

Material Science

The unique properties of this compound also make it valuable in material science . It is being explored for developing novel materials, including polymers and coatings that enhance product durability and performance across various applications .

Biochemical Studies

In biochemical research, this compound is utilized in enzyme inhibition studies. These investigations allow researchers to explore enzyme functions and develop targeted therapies for metabolic diseases, showcasing its versatility beyond traditional pharmaceutical applications .

Mechanistic Insights and Future Directions

Recent studies have begun to elucidate the mechanisms through which this compound interacts with biological targets, enhancing our understanding of its pharmacological properties. As research continues, there is potential for this compound to serve as a lead structure in drug design, particularly for multi-target therapies addressing complex diseases.

Table 2: Summary of Mechanistic Insights

Wirkmechanismus

The mechanism of action of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-methylpyrrolidine-3-carboxylate: Similar structure but without the hydrochloride salt form.

Ethyl 4-methylpyrrolidine-3-carboxylate: An ethyl ester derivative.

trans-Methyl 3-methylpyrrolidine-4-carboxylate: A positional isomer with the methyl group at a different position.

Uniqueness: trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity . These properties make it suitable for specific applications in research and industry .

Biologische Aktivität

trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a unique structure that influences its biological activity. This article explores its synthesis, biological interactions, pharmacological potential, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 165.62 g/mol. The compound features a pyrrolidine ring with a carboxylate group attached to the third carbon atom and a methyl substitution at the fourth position, which contributes to its distinct properties .

The synthesis typically involves multi-step reactions that ensure high purity and yield. The synthetic routes are optimized for efficiency, making the compound readily available for research and pharmaceutical applications.

Pharmacological Properties

Research indicates that this compound exhibits several notable pharmacological properties:

- Cytochrome P450 Inhibition : Interaction studies reveal that this compound does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This suggests a favorable profile for use in pharmaceuticals, minimizing the risk of drug-drug interactions.

- Potential Therapeutic Applications : The compound may have applications in treating conditions where modulation of specific biological pathways is beneficial. However, detailed mechanisms of action remain to be fully elucidated.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| trans-Methyl 4-methylpyrrolidine-3-carboxylate HCl | C₇H₁₄ClNO₂ | High solubility; minimal P450 inhibition |

| Methyl pyrrolidine-3-carboxylate hydrochloride | C₆H₁₂ClNO₂ | Lacks methyl substitution at the 4-position |

| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | C₉H₁₃ClNO₂ | Contains a phenyl group which alters biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

- In vitro Studies : Laboratory experiments have demonstrated that the compound shows promise in modulating specific cellular pathways without significant cytotoxic effects. Further research is needed to explore its efficacy in vivo.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which could enhance its therapeutic potential.

Eigenschaften

IUPAC Name |

methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDAMQXFDTTPL-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.